molecular formula C34H21NO6 B11044240 9,10-Dioxo-3-phenoxy-4-[(phenylcarbonyl)amino]-9,10-dihydroanthracen-1-yl benzoate

9,10-Dioxo-3-phenoxy-4-[(phenylcarbonyl)amino]-9,10-dihydroanthracen-1-yl benzoate

Cat. No.: B11044240
M. Wt: 539.5 g/mol
InChI Key: ZGDDGNDZTWGHMU-UHFFFAOYSA-N
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Description

4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE is a complex organic compound with a unique structure that includes benzoylamino, phenoxy, and anthracenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE typically involves multiple steps, including benzoylation, oxidation, and esterification reactions. One common method involves the use of benzoyl chloride and basic alumina under solvent-free conditions . The reaction is catalyzed by bases such as pyridine or triethylamine and can be enhanced using microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the reduction and esterification of starting materials can be performed in a continuous-flow system, achieving high conversion and selectivity in minimal residence times .

Chemical Reactions Analysis

Types of Reactions

4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

Major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted benzoylamino derivatives.

Scientific Research Applications

4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZOYLAMINO)-9,10-DIOXO-3-PHENOXY-9,10-DIHYDRO-1-ANTHRACENYL BENZOATE is unique due to its combination of benzoylamino, phenoxy, and anthracenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H21NO6

Molecular Weight

539.5 g/mol

IUPAC Name

(4-benzamido-9,10-dioxo-3-phenoxyanthracen-1-yl) benzoate

InChI

InChI=1S/C34H21NO6/c36-31-24-18-10-11-19-25(24)32(37)29-28(31)26(41-34(39)22-14-6-2-7-15-22)20-27(40-23-16-8-3-9-17-23)30(29)35-33(38)21-12-4-1-5-13-21/h1-20H,(H,35,38)

InChI Key

ZGDDGNDZTWGHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC(=O)C5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

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